3-((2-Chlorophenoxy)methyl)isoxazol-5-amine
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Overview
Description
3-((2-Chlorophenoxy)methyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorophenoxy)methyl)isoxazol-5-amine typically involves the cycloaddition reaction of appropriate precursors. One common method involves the reaction of 2-chlorophenol with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorophenoxy)methyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-((2-Chlorophenoxy)methyl)isoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((2-Chlorophenoxy)methyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorophenyl)methyl)isoxazol-5-amine
- 3-((2-Bromophenoxy)methyl)isoxazol-5-amine
- 3-((2-Fluorophenoxy)methyl)isoxazol-5-amine
Uniqueness
3-((2-Chlorophenoxy)methyl)isoxazol-5-amine is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-3-1-2-4-9(8)14-6-7-5-10(12)15-13-7/h1-5H,6,12H2 |
InChI Key |
QORUCAFANHUJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NOC(=C2)N)Cl |
Origin of Product |
United States |
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